1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one is an organic compound known for its unique structure and properties. It is also referred to as phenyl 2-picolyl ketone. This compound is characterized by the presence of a pyridine ring attached to a phenyl group through an ethanone linkage. It is a yellow liquid at room temperature and is soluble in various organic solvents such as ethanol, ether, and aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with pyridine-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones with water has been reported as an efficient method . This method is advantageous due to its mild reaction conditions and the use of water as the sole oxygen source.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, with electrophiles.
Common Reagents and Conditions:
Oxidation: Copper catalysts, water, mild temperatures.
Reduction: Sodium borohydride, ethanol.
Substitution: Electrophiles, solvents like dichloromethane.
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Reduction: 1-phenyl-2-(pyridin-2-yl)ethanol.
Substitution: Various substituted pyridin-2-yl derivatives.
Scientific Research Applications
1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Medicine: Research has explored its use in developing new drugs, particularly those targeting specific enzymes and receptors.
Industry: It serves as a catalyst and reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.
Comparison with Similar Compounds
1-(Pyridin-2-yl)ethan-1-one: Similar structure but lacks the phenyl group.
Phenyl 2-picolyl ketone: Another name for 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one.
Pyridin-2-yl-methanone: A product of the oxidation of this compound.
Uniqueness: this compound is unique due to its dual aromatic rings connected by an ethanone linkage, which imparts distinct chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[2-(pyridin-2-ylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-11(16)14-8-3-2-6-12(14)10-13-7-4-5-9-15-13/h2-9H,10H2,1H3 |
InChI Key |
OTWMAEBCRFKGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.